![molecular formula C22H24N4O B2862380 (4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251626-40-0](/img/structure/B2862380.png)
(4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
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Description
(4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O and its molecular weight is 360.461. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Compounds structurally related to "(4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone" have been explored for their potential as therapeutic agents. For instance, pyrazole derivatives with various moieties have shown significant antimicrobial and anticancer activities, highlighting the potential of such compounds in drug discovery and development (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Schiff base ligands derived from 2,6-diaminopyridine and their complexes have been studied for DNA interaction, docking studies, and antimicrobial evaluation, suggesting their applicability in biochemical and pharmaceutical research (Kurt, Temel, Atlan, & Kaya, 2020).
Polymer Science and Material Chemistry
Naphthalene-ring containing diamines have been synthesized and used to create novel polyamides, demonstrating the role of such compounds in developing materials with specific properties, such as thermal stability and solubility in common solvents (Mehdipour-Ataei, Sarrafi, & Hatami, 2005). This research indicates the potential of naphthyridinyl and pyrrolidinyl derivatives in the synthesis of high-performance polymers.
Synthetic Organic Chemistry
The exploration of synthetic methodologies and reactions involving compounds with naphthyridinyl and pyrrolidinyl moieties has been a significant area of research. For example, the synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions showcases the versatility of these compounds in generating structurally diverse molecules with potential biological activities (Udry, Repetto, & Varela, 2014). Additionally, novel annulated products from aminonaphthyridinones highlight the complex chemical transformations that these compounds can undergo, leading to new heterocyclic systems with potential applications in medicinal chemistry and material science (Deady & Devine, 2006).
properties
IUPAC Name |
[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-14-10-15(2)12-17(11-14)25-20-18-7-6-16(3)24-21(18)23-13-19(20)22(27)26-8-4-5-9-26/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEAORFAKQPUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)C)C)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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